Cas no 883793-48-4 (Thiophene, 2,5-bis(4-fluorophenyl)-)

Thiophene, 2,5-bis(4-fluorophenyl)- structure
883793-48-4 structure
Product Name:Thiophene, 2,5-bis(4-fluorophenyl)-
Numero CAS:883793-48-4
MF:C16H10F2S
MW:272.312409877777
CID:2156285
PubChem ID:5095810
Update Time:2025-05-27

Thiophene, 2,5-bis(4-fluorophenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Thiophene, 2,5-bis(4-fluorophenyl)-
    • 2,5-Bis(4-fluorophenyl)thiophene (ACI)
    • D77489
    • 883793-48-4
    • CS-M2779
    • 2,5-BIS-(4-FLUORO-PHENYL)-THIOPHENE
    • 2,5-bis(4-fluorophenyl)thiophene
    • SCHEMBL12581415
    • AKOS024325838
    • Inchi: 1S/C16H10F2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
    • Chiave InChI: VZSYCGICWFTTQP-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(C2=CC=C(C3C=CC(F)=CC=3)S2)=CC=1

Proprietà calcolate

  • Massa esatta: 272.04712782g/mol
  • Massa monoisotopica: 272.04712782g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 253
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 28.2Ų

Thiophene, 2,5-bis(4-fluorophenyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Thiophene, 2,5-bis(4-fluorophenyl)-
883793-48-4 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2,5-Bis(4-fluorophenyl)thiophene
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883793-48-4 97%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2,5-Bis(4-fluorophenyl)thiophene
883793-48-4 97%
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Thiophene, 2,5-bis(4-fluorophenyl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  Sodium tert-butoxide ,  S8 Solvents: Dimethylformamide ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Trisulfur Radical Anion as the Key Intermediate for the Synthesis of Thiophene via the Interaction between Elemental Sulfur and NaOtBu
Zhang, Guoting; et al, Organic Letters, 2014, 16(23), 6156-6159

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2591907-16-1 Solvents: 1,4-Dioxane ;  12 min, 50 °C
Riferimento
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst
Khormi, Afaf Y.; et al, Polycyclic Aromatic Compounds, 2022, 42(7), 3893-3907

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  4 h, 80 °C
2.1 Reagents: Carbon disulfide ,  Potassium hydroxide Solvents: Dimethyl sulfoxide ;  15 min, rt
2.2 Reagents: Water ;  5 h, 50 °C
Riferimento
Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes
Paixao, Douglas B.; et al, Journal of Organic Chemistry, 2020, 85(20), 12922-12934

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Disodium sulfide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  6 h, 70 °C
Riferimento
Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes
Jiang, Huanfeng; et al, Journal of Organic Chemistry, 2012, 77(11), 5179-5183

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  2 h, rt
Riferimento
Synthesis of 2-aryl- and 2,5-diarylfurans and thiophenes by Suzuki-Miyaura reactions using potassium trifluoroborate salts and heteroaryltellurides
Botteselle, Giancarlo V.; et al, Australian Journal of Chemistry, 2008, 61(11), 870-873

Metodo di produzione 6

Condizioni di reazione
1.1 -
2.1 Reagents: Disodium sulfide Catalysts: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
Riferimento
A general approach to arylated furans, pyrroles, and thiophenes
Zheng, Qingwei; et al, Tetrahedron, 2014, 70(44), 8252-8256

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydrosulfide Solvents: Dimethylformamide ;  1 h, 25 °C
Riferimento
Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide
Tang, Jialiang; et al, RSC Advances, 2012, 2(13), 5488-5490

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  15 h, 120 °C
1.2 Reagents: Water
Riferimento
Highly efficient C-C cross-coupling for installing thiophene rings into π-conjugated systems
Song, Juan; et al, Organic Chemistry Frontiers, 2014, 1(7), 817-820

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Disodium sulfide Catalysts: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
Riferimento
A general approach to arylated furans, pyrroles, and thiophenes
Zheng, Qingwei; et al, Tetrahedron, 2014, 70(44), 8252-8256

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide ,  Oxygen Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Disodium sulfide ;  30 °C → 90 °C; 90 °C
Riferimento
One-pot synthesis of substituted thiophene and furan derivatives from terminal alkynes
Li, Yibiao; et al, Youji Huaxue, 2016, 36(10), 2426-2436

Metodo di produzione 11

Condizioni di reazione
1.1 -
2.1 Reagents: Rongalite ,  Potassium hydroxide Solvents: Polyethylene glycol ;  15 min, 60 °C
2.2 Reagents: Sulfur ;  30 min, 60 °C
2.3 24 h, 130 °C
Riferimento
Rongalite in PEG-400 as a general and reusable system for the synthesis of 2,5-disubstituted chalcogenophenes
Paixao, Douglas B.; et al, Organic Chemistry Frontiers, 2022, 9(19), 5225-5236

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1.5 h, rt
1.2 Reagents: Oxygen ,  Potassium fluoride Solvents: Methanol ;  16 h, rt
1.3 Reagents: Potassium hydroxide ,  Disodium sulfide Solvents: Methanol ;  2 h, 120 °C
Riferimento
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence
Urselmann, Dominik; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Potassium hydroxide ,  Sodium sulfide nonahydrate ;  5 h, 100 °C
Riferimento
Copper-catalyzed direct synthesis of furans and thiophenes via decarboxylative coupling of alkynyl carboxylic acids with H2O or Na2S
Irudayanathan, Francis Mariaraj; et al, Tetrahedron, 2015, 71(26-27), 4418-4425

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  1 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Sulfur heterocyclization and 1,3-migration of silicon in reaction of 1,3-diynes with sodium triisopropylsilanethiolate: one-pot synthesis of 2,5-disubstituted 3-(triisopropylsilyl)thiophenes
Tang, Jialiang; et al, Synthesis, 2013, 45(12), 1713-1718

Thiophene, 2,5-bis(4-fluorophenyl)- Raw materials

Thiophene, 2,5-bis(4-fluorophenyl)- Preparation Products

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